11-Nitrochromeno[4,3-b]quinolin-6-one
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Overview
Description
11-Nitrochromeno[4,3-b]quinolin-6-one is a heterocyclic compound that belongs to the class of chromenoquinolinones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a nitro group and a fused chromene-quinoline system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Nitrochromeno[4,3-b]quinolin-6-one can be achieved through various methods. One common approach involves the coupling of 4-hydroxycoumarins with 2-aminobenzyl alcohols in the presence of acetic acid as a solvent and oxygen as an oxidant. This method is transition-metal-free and proceeds under aerobic conditions, yielding the desired product in good to excellent yields .
Another method involves the use of ultrasound irradiation to promote the reaction between substituted anilines and 4-chloro-3-formylcoumarin. This catalyst-free protocol offers mild reaction conditions, short reaction times, and high yields .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 11-Nitrochromeno[4,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Cyclization: Catalysts like Lewis acids or transition metals may be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
11-Nitrochromeno[4,3-b]quinolin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antiviral effects.
Mechanism of Action
The mechanism of action of 11-Nitrochromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of sirtuins, which are enzymes involved in cellular regulation . The compound’s ability to act as a fluorescent sensor is due to its unique electronic structure, which allows it to interact with specific analytes and emit fluorescence.
Comparison with Similar Compounds
Chromeno[4,3-b]quinolin-6-one: Lacks the nitro group but shares the fused chromene-quinoline system.
Quinolin-2-ones: Another class of heterocyclic compounds with similar biological activities.
Phenanthridin-6-ones:
Uniqueness: 11-Nitrochromeno[4,3-b]quinolin-6-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
11-nitrochromeno[4,3-b]quinolin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-16-11-8-9-4-3-6-12(18(20)21)14(9)17-15(11)10-5-1-2-7-13(10)22-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHZWXCZAENIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C4C=CC=C(C4=N3)[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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